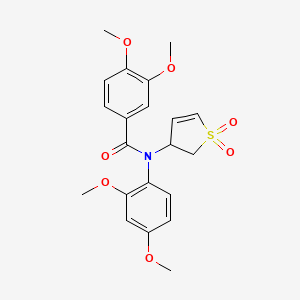

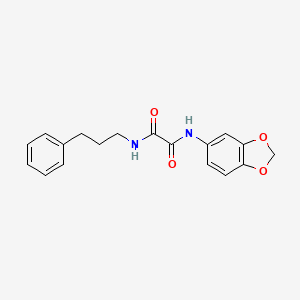

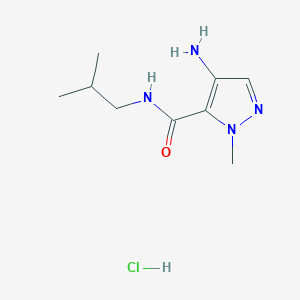

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as benzothiazoles, benzamides, and substituted phenyl groups, which are often explored for their antitumor and pharmacological properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including condensation, chlorination, and protection/deprotection strategies. For instance, the synthesis of 2-phenylbenzothiazoles involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide includes condensation and chlorination steps . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography and supported by density functional theory (DFT) calculations. For example, the crystal structure of a related compound was determined to belong to the tetragonal system, and the geometric bond lengths and angles were compared with DFT values . Such techniques would be essential for analyzing the molecular structure of "N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide."

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the presence of substituents on the phenyl rings. For instance, the 3,4-dimethoxybenzyl group has been used as an N-protecting group for 1,2-thiazetidine 1,1-dioxides and can be removed using specific reagents . Understanding the reactivity of the dimethoxyphenyl and dihydrothiophenyl groups in the target compound would be crucial for predicting its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of electron-donating methoxy groups can affect the molecule's electron distribution, which in turn can influence its reactivity and interaction with biological targets . The antiproliferative activity of related compounds against various cancer cell lines suggests that the compound may also possess similar biological properties .

Relevant Case Studies

Case studies of related compounds demonstrate potent antiproliferative activity against cancer cell lines, such as lung, colon, and breast cancer . The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showed marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines . These studies provide a context for the potential biological applications of "N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide" and suggest that it may be a candidate for anticancer activity evaluation.

科学的研究の応用

Chemical Synthesis and Protective Groups : The 3,4-dimethoxybenzyl group, closely related to the core structure of N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide, has been used as an N-protecting group in the synthesis of thiazetidine derivatives. This group can be smoothly eliminated, with the yield depending on substituent variations (Grunder-Klotz & Ehrhardt, 1991).

Pharmacological Research : Compounds structurally related to N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide have been investigated for their pharmacological properties. For instance, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have shown significant antiulcer activity in preclinical studies (Hosokami et al., 1992).

Electrophysiological Research : In electrophysiological studies, related compounds have been used to investigate their effects on cardiac cells. Such studies provide valuable insights into the potential therapeutic applications of these compounds in treating cardiac arrhythmias (Bril et al., 1995).

Antioxidant Properties : Research has been conducted on phenol derivatives starting from compounds related to N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide, demonstrating strong antioxidant profiles. These studies contribute to the understanding of the therapeutic potential of such compounds in oxidative stress-related conditions (Artunç et al., 2020).

Molecular Synthesis and Characterization : The compound has also been involved in studies focusing on the synthesis and characterization of various chemical structures. This includes the synthesis of series of substituted 3-(4-chlorophenyl)-2,4-dithio-1,3,5-triazines containing chalcone moieties, highlighting its utility in diverse synthetic pathways (Tayade & Waghmare, 2016).

Antimicrobial and Docking Studies : Further applications include antimicrobial evaluation and docking studies, where related compounds have been synthesized and evaluated for their effectiveness against various microbial strains (Talupur et al., 2021).

特性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO7S/c1-26-16-6-7-17(19(12-16)28-3)22(15-9-10-30(24,25)13-15)21(23)14-5-8-18(27-2)20(11-14)29-4/h5-12,15H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMAQHFYJCNMRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B3001883.png)

![Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B3001888.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3001889.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B3001891.png)

![Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate](/img/structure/B3001894.png)

![N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B3001904.png)